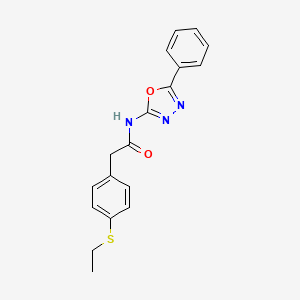

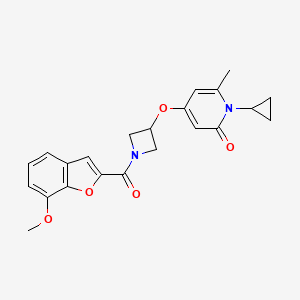

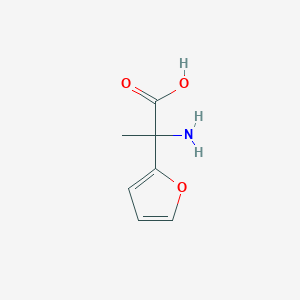

![molecular formula C13H23NO4 B2548385 2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid CAS No. 1423028-83-4](/img/structure/B2548385.png)

2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid" is a derivative of amino acids and falls within the category of unnatural amino acids, which are of significant interest in the synthesis of peptides and peptidomimetics. These compounds often serve as building blocks for the development of pharmaceuticals and bioactive molecules .

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl (Boc) amino acids has been achieved through various methods. For instance, the Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant has been employed to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in accommodating various functional groups . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, which utilizes milder and more selective conditions, including both classical salt resolution and enzymatic approaches .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Similarly, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of Boc amino acids allows for their use in various reactions. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved diastereomeric salt formation and chromatography on a chiral stationary phase . Moreover, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrated its reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc amino acids are influenced by their molecular structure. The conformational analysis of the cyclopropane derivative indicated multiple low-energy conformations, suggesting a substantial influence of hydrogen bonding in the crystal state . The optically active trans-2-aminocyclohexanecarboxylic acids and derivatives have been prepared, and their molecular rotations were found to be consistent with calculated values, indicating the importance of stereochemistry in determining physical properties .

Wissenschaftliche Forschungsanwendungen

Protective Group Strategies and Synthesis Methodologies

Researchers have developed various methods to protect amino groups in the synthesis of complex molecules. For instance, one study describes a process where 2-(2-aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate (Boc2O) in an ethanol solution to protect the amino group, which is a fundamental step in synthesizing complex organic compounds (Wu, 2011).

Synthesis of Electrophilic Building Blocks

The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC) has been explored through brominations of cyclic acetals from α-amino acids with N-bromosuccinimide. This process aids in the creation of chiral derivatives of pyruvic acid and other compounds, demonstrating the utility of tert-butoxy carbonyl protected intermediates in synthesizing enantiomerically pure building blocks (Zimmermann & Seebach, 1987).

Conformational Analysis of Amino Acid Derivatives

The conformation of 1-aminocyclohexane-1-carboxylic acid derivatives has been extensively studied to understand their structural properties. These analyses reveal that the cyclohexane rings typically adopt a chair conformation, which is crucial for the design of peptidomimetics and understanding their potential interactions in biological systems (Valle et al., 1988).

Development of Dipeptide Mimetics

Azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics, have been synthesized for structure-activity studies in peptide-based drug discovery. This research underscores the significance of tert-butoxy carbonyl protection in the efficient synthesis of peptidomimetic building blocks (Mandal et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHSJLZEFNANGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

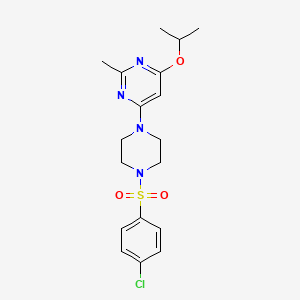

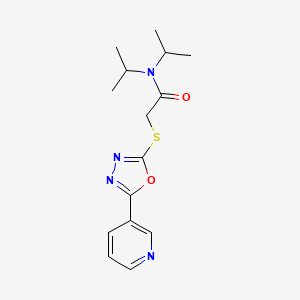

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)

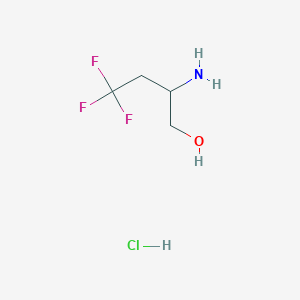

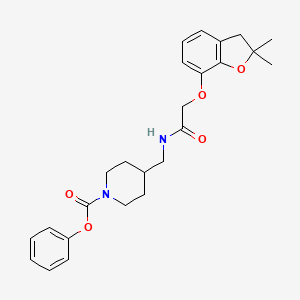

![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)

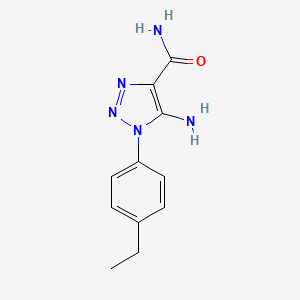

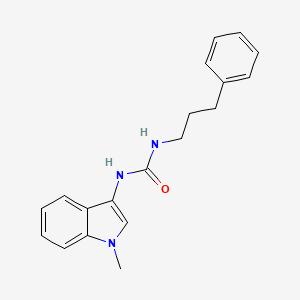

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)

![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)